

A Comprehensive Technical Guide to D-Moses: Structure, Properties, and Experimental Characterization

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Compound of Interest

Compound Name: *D-Moses*

Cat. No.: *B15569334*

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Abstract

D-Moses is a chiral small molecule that serves as an essential negative control in the study of epigenetic regulation. Chemically identified as (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine, it is the inactive enantiomer of L-Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. The inactivity of **D-Moses** against the PCAF bromodomain makes it an ideal tool for distinguishing specific on-target effects of L-Moses from non-specific or off-target cellular responses. This technical guide provides a detailed overview of the chemical structure and properties of **D-Moses**, comprehensive experimental protocols for its use in key biological assays, and a visualization of the PCAF signaling pathway to provide context for its application.

Chemical Structure and Properties

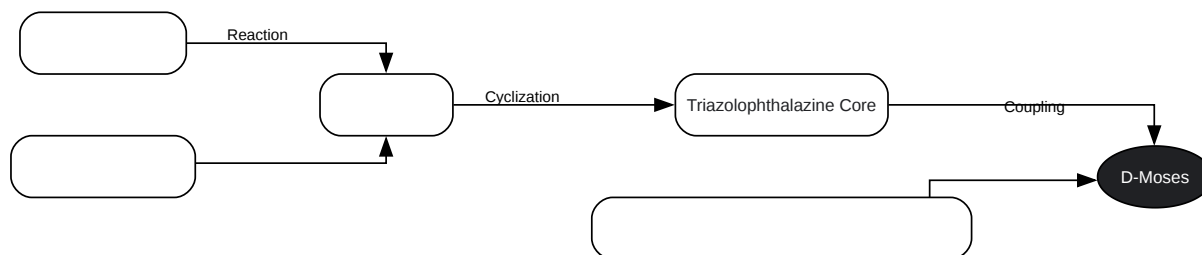
D-Moses is a synthetic organic compound with a complex heterocyclic structure. Its systematic name is (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine. The key structural features include a phthalazine ring fused with a triazole ring, and a chiral 1-phenyl-1,2-propanediamine side chain. It is the (1R,2R) stereoisomer, which is critical for its biological inactivity as a PCAF bromodomain inhibitor.

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₄ N ₆	[1]
Molecular Weight	360.46 g/mol	[2]
CAS Number	2084850-77-9	[2]
Appearance	White to beige powder	[2]
Solubility	DMSO: 2 mg/mL, clear	[2]
Storage Temperature	2-8°C	
SMILES String	<chem>CC1=NN=C2N1N=C(N--INVALID-LINK----INVALID-LINK--N(C)C)C4=CC=CC=C42</chem>	
Binding to PCAF Bromodomain	No observable binding	

Synthesis Outline

The synthesis of **D-Moses**, being the (1R,2R) enantiomer, would follow a similar stereospecific synthetic route as its active counterpart, L-Moses, which is synthesized from (1R,2S)-(-)-norephedrine. A plausible synthetic approach for **D-Moses** would involve the use of the corresponding (1R,2R) chiral precursor. The core of the molecule is a triazolophthalazine moiety, which can be synthesized from hydrazine derivatives and phthalic anhydrides. The final step would likely involve the coupling of the chiral diamine side chain with the heterocyclic core. A general synthetic pathway would involve the regioselective and stereospecific opening of a chiral aziridine to yield the desired 1-phenyl-1,2-propanediamine backbone.



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Caption: A generalized synthetic workflow for **D-Moses**.

Experimental Protocols

As a negative control, **D-Moses** is typically used alongside L-Moses in various assays to confirm that the observed biological effects of L-Moses are due to its specific inhibition of the PCAF bromodomain. Below are detailed protocols for key experiments.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity of a compound to the PCAF bromodomain. **D-Moses** should show no significant binding.

Methodology:

- Sample Preparation:
 - Express and purify the human PCAF bromodomain (residues 720-831).
 - Dialyze the purified protein and the compound (**D-Moses** or L-Moses) extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
 - Determine the precise concentrations of the protein and compound using a suitable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard for the compound).
- ITC Instrument Setup:

- Use a MicroCal ITC200 or similar instrument.
- Set the experiment temperature to 25°C.
- Set the stirring speed to 750 rpm.
- Titration:
 - Load the sample cell (200 μ L) with the PCAF bromodomain solution (e.g., 20 μ M).
 - Load the injection syringe (40 μ L) with the compound solution (e.g., 200 μ M).
 - Perform an initial injection of 0.4 μ L followed by 19 injections of 2 μ L each, with a 150-second spacing between injections.
- Data Analysis:
 - Integrate the raw titration data to obtain the heat change per injection.
 - Fit the integrated data to a single-site binding model to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n). For **D-Moses**, no significant heat changes are expected, and the data will not fit a binding model.

NanoBRET™ Target Engagement Assay

Objective: To measure the ability of a compound to displace a fluorescent tracer from the PCAF bromodomain in live cells.

Methodology:

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS.
 - Co-transfect the cells with plasmids encoding for PCAF-NanoLuc® fusion protein and a HaloTag®-Histone H3.3 fusion protein.
- Assay Setup:

- Plate the transfected cells in a 96-well, white, flat-bottom plate.
- Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells at a final concentration of 100 nM and incubate for 2 hours at 37°C in a CO₂ incubator.
- Compound Treatment:
 - Prepare serial dilutions of **D-Moses** and L-Moses in DMSO.
 - Add the compounds to the cells and incubate for 2 hours at 37°C.
- Signal Detection:
 - Add the Nano-Glo® Substrate to all wells.
 - Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
- Data Analysis:
 - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - Plot the NanoBRET™ ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value. **D-Moses** should not produce a dose-dependent decrease in the BRET signal.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement by observing the thermal stabilization of the target protein upon compound binding in a cellular context.

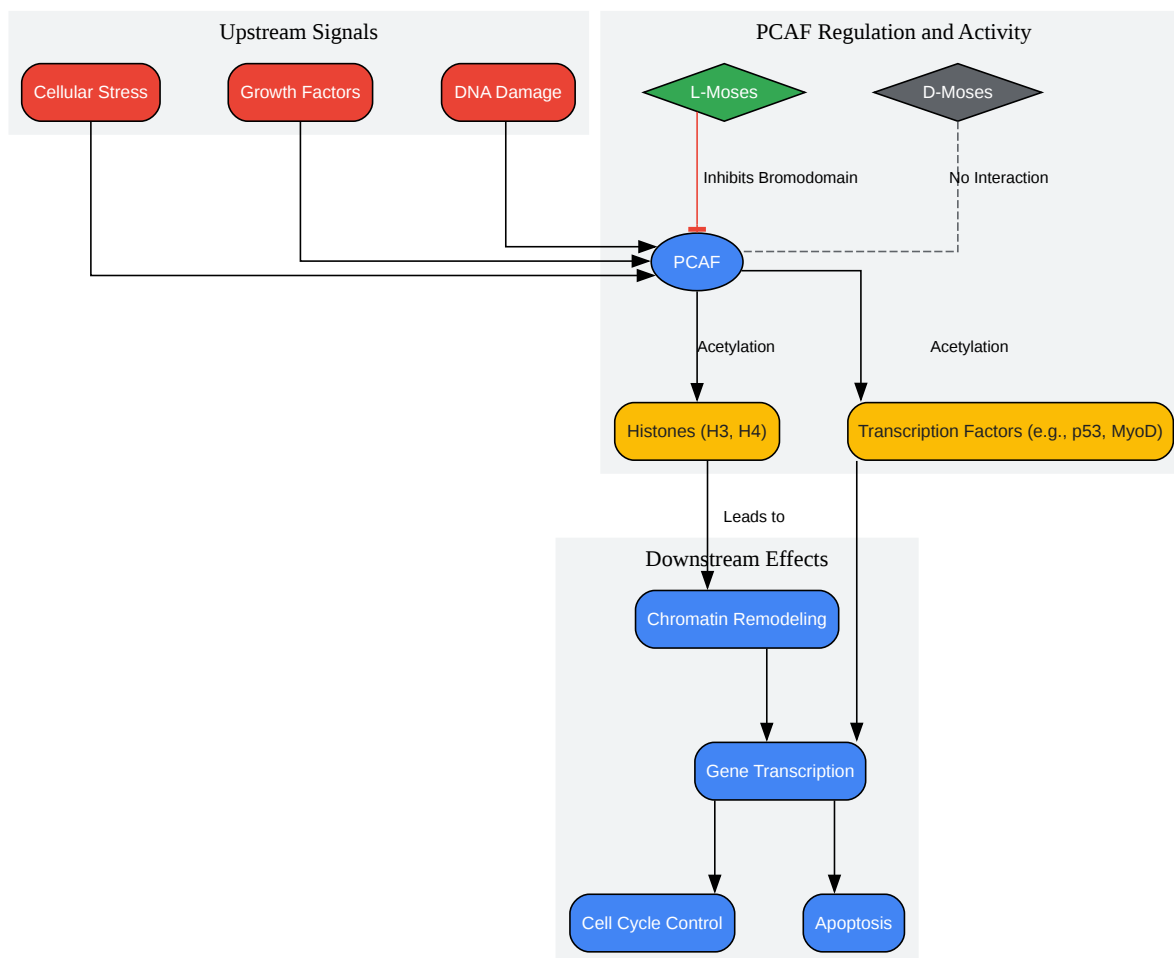
Methodology:

- Cell Treatment:
 - Culture a relevant cell line (e.g., HEK293) to confluency.
 - Treat the cells with **D-Moses**, L-Moses, or vehicle (DMSO) at a final concentration of 10 µM for 1 hour at 37°C.

- Heat Shock:
 - Harvest the cells and resuspend them in PBS with protease inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at different temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Protein Extraction and Analysis:
 - Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
 - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.
- Western Blotting:
 - Determine the protein concentration of the soluble fractions.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for PCAF, followed by a secondary antibody.
 - Visualize the bands and quantify their intensity.
- Data Analysis:
 - Plot the band intensity against the temperature for each treatment condition to generate a melting curve.
 - A shift in the melting curve to a higher temperature in the presence of L-Moses compared to the vehicle indicates target stabilization. **D-Moses** should not cause a significant shift in the melting curve.

PCAF Signaling Pathway

PCAF is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation. It functions by acetylating histone proteins, which leads to a more open chromatin structure, facilitating gene expression. PCAF can also acetylate non-histone proteins, thereby modulating their activity. The bromodomain of PCAF recognizes acetylated lysine residues, allowing it to bind to chromatin and other acetylated proteins, thus propagating the signal. L-Moses specifically inhibits this recognition step, while **D-Moses** does not.



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